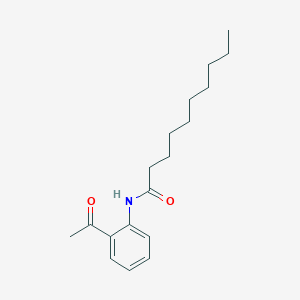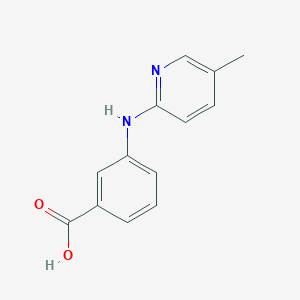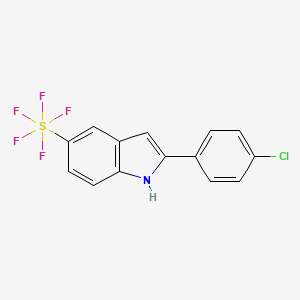
Tert-butyl (3-chloropyridin-2-yl)carbamate
Overview
Description
Tert-butyl (3-chloropyridin-2-yl)carbamate is a chemical compound that belongs to the carbamate family. It has a molecular weight of 228.68 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14) . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis Applications
Two-Step Synthesis of 3-Aryl-1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-ones : A study by Scott (2006) demonstrated the use of tert-butyl (2-chloropyridin-3-yl)carbamate in the one-pot tandem palladium-catalysed amination and intramolecular amidation. This process is significant in synthesizing 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones with yields ranging from 49-90% using commercially available materials (Scott, 2006).
Photoredox-Catalyzed Cascade of o-Hydroxyarylenaminones : Wang et al. (2022) utilized tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in a photoredox-catalyzed amination of o-hydroxyarylenaminones. This method establishes a new cascade pathway for assembling a range of 3-aminochromones under mild conditions, broadening the applications of this photocatalyzed protocol (Wang et al., 2022).
Microwave Assisted Synthesis of Urea Derivatives : Pujari et al. (2019) developed a green synthetic protocol for 1-(2-chloropyridin-3-yl)-3-substituted urea derivatives using tert-butyl substituted carbamates. This method, involving microwave irradiation, is notable for its efficiency and eco-friendliness (Pujari et al., 2019).
Material Science and Crystallography
Isomorphous Crystal Structures of Chlorodiacetylene and Iododiacetylene Derivatives : Baillargeon et al. (2017) explored tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate as a member of an isostructural family of compounds. Their research focused on the crystal structures of these compounds, revealing insights into hydrogen and halogen bonds involving the same carbonyl group (Baillargeon et al., 2017).
Hydrogen Bonds between Acidic Protons from Alkynes and Amides : Another study by Baillargeon et al. (2014) investigated crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate. This work emphasized the orientation of carbamate and amide in the crystals, contributing to understanding the interactions in crystal structures (Baillargeon et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(3-chloropyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-7(11)5-4-6-12-8/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJBGEBSDUYPOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethyl)carbamoyl]butanoic acid](/img/structure/B1429672.png)
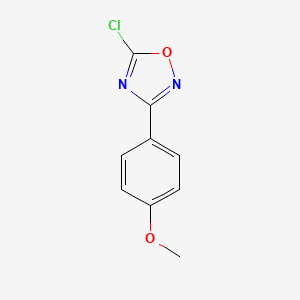

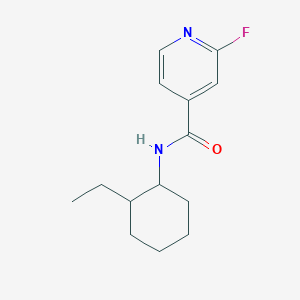
![[10]Cycloparaphenylene](/img/structure/B1429677.png)
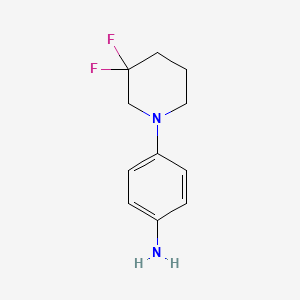
![3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1429681.png)
![Tert-butyl[(2,5-dimethylphenyl)methyl]amine](/img/structure/B1429685.png)
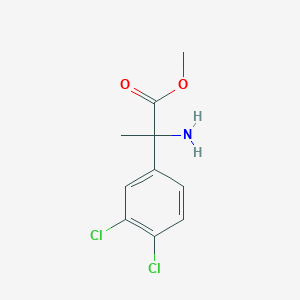
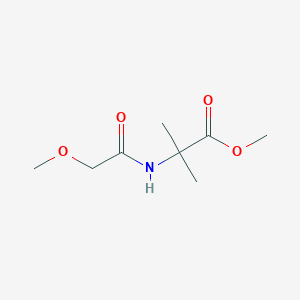
![3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine](/img/structure/B1429689.png)
